Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281063
InChI: InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-6-13-7-5-12-8(13)2/h5,7,9H,3-4,6,11H2,1-2H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18281063

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name ethyl 2-amino-4-(2-methylimidazol-1-yl)butanoate
Standard InChI InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-6-13-7-5-12-8(13)2/h5,7,9H,3-4,6,11H2,1-2H3
Standard InChI Key YFPGNXZWEXGNFY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN1C=CN=C1C)N

Introduction

Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate is a unique organic compound featuring an imidazole ring and an amino acid derivative. Its molecular formula and weight are not explicitly detailed in reliable sources, but it is known to be an amino acid derivative with significant biological activities. The compound's structure includes a butanoate group, which contributes to its potential as a bioactive molecule. The presence of the imidazole ring is crucial, as it is a common motif in many biologically active compounds, including amino acids and pharmaceuticals.

Synthesis of Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate

The synthesis of this compound typically involves a nucleophilic substitution reaction. A common method includes reacting ethyl 2-bromo-2-methylpropanoate with imidazole in the presence of a base such as potassium carbonate, often using a polar aprotic solvent like dimethylformamide. This method allows for the efficient formation of the desired compound through the substitution of the bromine atom by the imidazole nitrogen.

Biological Activities

Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate exhibits significant biological activities, particularly in enzyme inhibition and antimicrobial properties. Its structural similarity to amino acids suggests that it may interact with biological systems similarly to naturally occurring compounds. Studies have shown promising results in antimicrobial and antifungal assays, indicating its potential effectiveness against various pathogens.

Applications and Research Findings

Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate has several applications across different fields, including medicinal chemistry. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological research. Studies on its interactions with various biological targets suggest that it may inhibit certain enzymes or interact with receptors involved in disease processes.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate, including variations in the imidazole substitution and ester groups. These similarities and differences are summarized in the following table:

Compound NameStructure Features
Ethyl 3-(1H-imidazol-1-yl)propanoateSimilar imidazole structure; different position of substitution
Methyl 2-(1H-imidazol-1-yl)propanoateVariation in ester group; retains imidazole
Ethyl 2-(1H-imidazol-1-yl)butanoateSimilar butanoate structure; different substitution pattern
Ethyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoateAdditional methyl group on the amino acid backbone

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